molecular formula C17H18BNO3 B11833714 (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid

(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid

Cat. No.: B11833714
M. Wt: 295.1 g/mol
InChI Key: PQDOJWAITCHXIY-LFYBBSHMSA-N
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Description

(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a dimethylamino-substituted phenylacryloyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar Suzuki-Miyaura coupling reactions, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18BNO3

Molecular Weight

295.1 g/mol

IUPAC Name

[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]boronic acid

InChI

InChI=1S/C17H18BNO3/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(9-7-14)18(21)22/h3-12,21-22H,1-2H3/b12-5+

InChI Key

PQDOJWAITCHXIY-LFYBBSHMSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)(O)O

Origin of Product

United States

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